molecular formula C22H21F3N6O3S B8796070 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No.: B8796070
M. Wt: 506.5 g/mol
InChI Key: ZGGMATOKRDGWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C22H21F3N6O3S and a molecular weight of 506.51 g/mol . This compound is characterized by its pyrido[2,3-d]pyrimidine core structure, which is substituted with various functional groups, including an ethyl group, a trifluoromethylphenyl carbamothioyl group, and a piperazinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, typically using piperazine and suitable leaving groups.

    Attachment of the Trifluoromethylphenyl Carbamothioyl Group: This step involves the reaction of the intermediate compound with a trifluoromethylphenyl isothiocyanate to form the carbamothioyl derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-ETHYL-5-OXO-2-(4-{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21F3N6O3S

Molecular Weight

506.5 g/mol

IUPAC Name

8-ethyl-5-oxo-2-[4-[[2-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H21F3N6O3S/c1-2-29-12-14(19(33)34)17(32)13-11-26-20(28-18(13)29)30-7-9-31(10-8-30)21(35)27-16-6-4-3-5-15(16)22(23,24)25/h3-6,11-12H,2,7-10H2,1H3,(H,27,35)(H,33,34)

InChI Key

ZGGMATOKRDGWJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pipemidic acid (48 mg, 0.159 mmol) and 2-(trifluoromethyl)phenyl isothiocyanate (20 μL, 0.132 mmol) were used. Purification on silica yielded compound 12 in Table 1, below (55 mg, 82%). 1H NMR (300 MHz, CDCl3) δ 9.32 (s, 1H), 8.69 (s, 1H), 7.74-7.64 (m, 1H), 7.63-7.51 (m, 2H), 7.43-7.33 (m, 1H), 4.47-3.90 (m, 10H), 1.50 (t, J=6.86 Hz, 3H) ppm.

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